Cas no 1005292-33-0 (N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide)

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide structure
1005292-33-0 structure
商品名:N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide
CAS番号:1005292-33-0
MF:C19H21N5O3
メガワット:367.401743650436
CID:5995206
PubChem ID:18565569

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide 化学的及び物理的性質

名前と識別子

    • N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide
    • Propanamide, N-[[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl]-2-phenoxy-
    • F2070-0409
    • 1005292-33-0
    • N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide
    • AKOS005001380
    • N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-phenoxypropanamide
    • インチ: 1S/C19H21N5O3/c1-3-26-16-11-9-15(10-12-16)24-18(21-22-23-24)13-20-19(25)14(2)27-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,20,25)
    • InChIKey: YSMPEPLRSRIZEZ-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1N(C2=CC=C(OCC)C=C2)N=NN=1)(=O)C(OC1=CC=CC=C1)C

計算された属性

  • せいみつぶんしりょう: 367.16443955g/mol
  • どういたいしつりょう: 367.16443955g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 453
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 12.40±0.46(Predicted)

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2070-0409-1mg
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide
1005292-33-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2070-0409-2μmol
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide
1005292-33-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2070-0409-2mg
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide
1005292-33-0 90%+
2mg
$59.0 2023-05-16

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide 関連文献

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamideに関する追加情報

N-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-Tetrazol-5-yl]Methyl}-2-Phenoxypropanamide: A Comprehensive Overview

The compound with CAS No. 1005292-33-0, known as N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development. The molecule incorporates a tetrazole ring, which is a five-membered aromatic heterocycle containing four nitrogen atoms, and a phenoxy group, which contributes to its hydrophilic properties. These structural elements make it a promising candidate for various therapeutic applications.

Recent studies have highlighted the importance of tetrazole-containing compounds in medicinal chemistry due to their ability to act as bioisosteres or scaffolds for drug design. The presence of the phenoxy group in this compound further enhances its pharmacokinetic properties, including absorption and distribution. Researchers have explored the potential of this compound as a modulator of cellular signaling pathways, particularly in the context of inflammatory diseases and cancer. Its ability to interact with key enzymes and receptors makes it a valuable tool for understanding disease mechanisms and developing novel therapeutic strategies.

The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of tetrazole rings in organic synthesis has been well-documented, and this compound serves as an excellent example of how such structures can be tailored to achieve specific functional properties. The incorporation of the ethoxyphenyl group adds another layer of complexity to the molecule, enhancing its stability and bioavailability.

In terms of biological activity, this compound has shown promise in preclinical studies as an anti-inflammatory agent. Its ability to inhibit key inflammatory mediators suggests that it could be developed into a therapeutic for conditions such as arthritis or allergic reactions. Additionally, recent research has explored its potential as an antioxidant, which could make it useful in combating oxidative stress-related diseases such as neurodegenerative disorders.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed that it exhibits strong binding affinity to several drug targets, including cyclooxygenase enzymes and nuclear receptors. These findings underscore its potential as a lead compound for drug discovery efforts.

In conclusion, N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with its promising biological activity, positions it as a valuable asset for future research and development in the pharmaceutical industry.

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